molecular formula C14H14N2O4S B10984957 N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine

N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine

Cat. No.: B10984957
M. Wt: 306.34 g/mol
InChI Key: NIJBUSBWHKEPSW-UHFFFAOYSA-N
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Description

N-{[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine is a thiazole-based compound featuring a 4-methoxyphenyl substituent at position 2, a methyl group at position 4, and a glycine moiety linked via a carbonyl group at position 3. Thiazoles are heterocyclic aromatic systems containing sulfur and nitrogen, which confer unique electronic and steric properties.

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

2-[[2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetic acid

InChI

InChI=1S/C14H14N2O4S/c1-8-12(13(19)15-7-11(17)18)21-14(16-8)9-3-5-10(20-2)6-4-9/h3-6H,7H2,1-2H3,(H,15,19)(H,17,18)

InChI Key

NIJBUSBWHKEPSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NCC(=O)O

Origin of Product

United States

Scientific Research Applications

Structure

The compound features a thiazole ring fused with a methoxy-substituted phenyl group and a glycine moiety. This structure is pivotal for its biological activity, influencing its interactions with target receptors.

Molecular Formula

The molecular formula of N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine is C13H14N2O3S.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. Research has shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study: In Vitro Studies

In vitro studies demonstrated that thiazole derivatives led to significant reductions in cell viability in several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the activation of caspase pathways and disruption of mitochondrial function .

Neurological Disorders

This compound has also been studied for its potential role in treating neurological disorders. Its ability to modulate neurotransmitter systems may provide therapeutic benefits for conditions such as anxiety and depression.

Case Study: Neurotransmitter Modulation

Research indicated that compounds with similar structures could enhance GABAergic transmission, which is crucial for regulating mood and anxiety levels. Animal models showed reduced anxiety-like behavior following administration of these compounds .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazole derivatives have been widely documented. This compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Case Study: In Vivo Models

In vivo studies using animal models of inflammation showed that administration of thiazole-based compounds significantly reduced levels of TNF-alpha and IL-6, markers associated with inflammatory responses .

Comparative Data Table

Application AreaMechanism of ActionKey Findings
Anticancer ActivityInduction of apoptosisSignificant reduction in cancer cell viability
Neurological DisordersModulation of GABAergic transmissionReduced anxiety-like behavior in animal models
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokinesDecreased levels of TNF-alpha and IL-6

Mechanism of Action

The mechanism of action of N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially activating or inhibiting biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : While biological data for the target are absent, analogs like compound 9c in show docking poses with enzymes (e.g., α-glucosidase), suggesting thiazole derivatives may target metabolic pathways .
  • Physicochemical Trends : Methoxy-substituted compounds (e.g., target and ) exhibit higher calculated solubilities than chloro-substituted analogs, aligning with their electron-donating nature .

Biological Activity

N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, which is known for contributing to various biological activities. The presence of the 4-methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets. Below is a summary of its structural components:

ComponentDescription
Thiazole RingContributes to biological activity
4-Methoxyphenyl GroupEnhances lipophilicity and target interaction
Carbonyl GroupPotential site for enzymatic interactions
Glycine MoietyIncreases solubility and bioavailability

1. Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. Specific findings include:

  • Cytotoxicity : A study reported that thiazole derivatives had IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through mitochondrial pathways .

2. Antimicrobial Activity

Thiazole compounds have also been evaluated for their antimicrobial properties. Research indicates that this compound may inhibit the growth of pathogenic bacteria and fungi:

  • Mycobacterium Inhibition : A series of substituted thiazoles demonstrated effectiveness against Mycobacterium tuberculosis, highlighting their potential as anti-tubercular agents .
  • Broad-Spectrum Activity : The compound's structure suggests it could target multiple microbial pathways, although specific data on this compound is limited.

3. Anticonvulsant Activity

Some thiazole derivatives have been reported to possess anticonvulsant properties. This activity may be linked to their ability to modulate neurotransmitter systems:

  • Mechanism Insights : Compounds with similar structures have been shown to enhance GABAergic transmission, which is critical in controlling seizure activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

  • Substitution Patterns : Variations in the phenyl ring (e.g., methoxy or halogen substitutions) significantly affect potency and selectivity against cancer cell lines.
  • Thiazole Modifications : Altering the thiazole ring can enhance or diminish biological activity; for example, introducing electron-donating groups often increases efficacy .
  • Glycine Component : The presence of the glycine moiety improves solubility and bioavailability, which are crucial for therapeutic applications.

Case Studies

Several studies highlight the efficacy of thiazole derivatives similar to this compound:

  • A study demonstrated that a related compound reduced tumor growth in an in vivo model by inducing apoptosis through caspase activation .
  • Another investigation found that thiazole derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .

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